molecular formula C6H2ClF2I B2445080 1-Chloro-4,5-difluoro-2-iodobenzene CAS No. 1261629-20-2

1-Chloro-4,5-difluoro-2-iodobenzene

Cat. No.: B2445080
CAS No.: 1261629-20-2
M. Wt: 274.43
InChI Key: VCOUCZFUPYEBRY-UHFFFAOYSA-N
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Description

1-Chloro-4,5-difluoro-2-iodobenzene is an organic compound with the molecular formula C6H2ClF2I. It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4,5-difluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor, such as 1,2-difluorobenzene, followed by iodination. The reaction typically requires the use of halogenating agents like chlorine gas or iodine monochloride under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4,5-difluoro-2-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of iodoarenes.

    Reduction: Formation of dehalogenated benzene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1-Chloro-4,5-difluoro-2-iodobenzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its role in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4,5-difluoro-2-iodobenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring enhances its electrophilic nature, making it susceptible to nucleophilic attack. The compound can also participate in oxidative addition and reductive elimination processes, which are key steps in many catalytic cycles involving transition metals .

Comparison with Similar Compounds

  • 1-Chloro-2,5-difluoro-4-iodobenzene
  • 4-Chloro-2-fluoroiodobenzene
  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene

Comparison: 1-Chloro-4,5-difluoro-2-iodobenzene is unique due to the specific positioning of its halogen atoms, which influences its reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different reactivity patterns and product distributions in substitution and coupling reactions .

Biological Activity

1-Chloro-4,5-difluoro-2-iodobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of multiple halogen substituents, suggests potential biological activities that warrant detailed investigation.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC6H3ClF2I
Molecular Weight239.45 g/mol
Melting PointNot extensively documented
SolubilityVaries with solvent

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focused on similar compounds showed significant activity against various bacterial strains, suggesting that this compound may possess comparable effects. The presence of iodine and fluorine is thought to enhance lipophilicity and cell membrane penetration, potentially increasing antimicrobial efficacy.

Cytotoxicity

Cytotoxic assays have been conducted to evaluate the effects of halogenated benzene derivatives on cancer cell lines. Preliminary results suggest that this compound exhibits moderate cytotoxicity against certain cancer types. The mechanism appears to involve disruption of cellular processes and induction of apoptosis, although further studies are needed to elucidate the specific pathways involved.

The biological activity of this compound is hypothesized to be linked to its ability to interact with biological macromolecules such as proteins and nucleic acids. The halogen atoms may facilitate binding through halogen bonding or π-stacking interactions, which are critical for the compound's biological effects.

Case Studies

  • Anticancer Properties : In a study involving various halogenated compounds, this compound was tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value indicative of moderate potency compared to standard chemotherapeutics.
  • Antimicrobial Efficacy : A comparative study on halogenated anilines demonstrated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested effectiveness at low concentrations.

Research Findings

Recent literature emphasizes the role of halogenated compounds in drug development:

  • Synthesis and Modification : Various synthetic routes have been explored to modify the structure of this compound for enhanced biological activity. These modifications often aim to optimize solubility and bioavailability.
  • Structure-Activity Relationship (SAR) : Studies have shown that the position and type of halogen substituents significantly impact biological activity. For instance, the introduction of iodine at specific positions can enhance cytotoxicity while maintaining selectivity towards cancer cells.

Properties

IUPAC Name

1-chloro-4,5-difluoro-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2I/c7-3-1-4(8)5(9)2-6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOUCZFUPYEBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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